molecular formula C24H24N4O3 B2669836 N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941938-49-4

N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No. B2669836
CAS RN: 941938-49-4
M. Wt: 416.481
InChI Key: YVPCMKUKOMIFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C24H24N4O3 and its molecular weight is 416.481. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyrazole-Acetamide Derivatives in Coordination Chemistry and Antioxidant Activity

Pyrazole-acetamide derivatives have been synthesized and characterized, leading to the creation of Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, demonstrating the potential of pyrazole-acetamide derivatives in developing new antioxidant agents. The study emphasizes the role of hydrogen bonding in the self-assembly process of these complexes (Chkirate et al., 2019).

Molecular Conformations and Hydrogen Bonding

Investigations into 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides have revealed different molecular conformations co-existing within the same compound. This research highlights the diversity of hydrogen bonding configurations, from zero-dimensional aggregates to two-dimensional sheets, and their implications on the physical properties of these compounds (Narayana et al., 2016).

Synthesis and Biological Activity of Pyrazole Derivatives

The synthesis of alkanamide derivatives bearing heterocyclic rings, such as pyrazoles, has been studied for their anticonvulsant activity. This work contributes to the development of new therapeutic agents, emphasizing the importance of structural modification in enhancing biological activity (Tarikogullari et al., 2010).

Novel Compounds for Antimicrobial Applications

Research into the synthesis of novel phthalazinone derivatives and their potential as antimicrobial agents shows the broad applicability of these compounds in addressing microbial resistance. The study provides insights into the design of new compounds with significant antibacterial activities (Fatehia & Mohamed, 2010).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3/c1-4-31-19-10-8-18(9-11-19)20-14-21-24(30)27(12-13-28(21)26-20)15-22(29)25-23-16(2)6-5-7-17(23)3/h5-14H,4,15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPCMKUKOMIFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

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